![molecular formula C14H19NO B13528439 2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13528439.png)
2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound features a spiro[3.3]heptane core, which is a saturated benzene bioisostere, and a 4-methoxyphenyl group attached to the spiro center . The spiro[3.3]heptane structure is known for its non-coplanar exit vectors, making it a unique scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)spiro[33]heptan-2-amine typically involves the formation of the spiro[3One common method involves the reaction of a suitable cyclopropane derivative with a phenylamine derivative under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets and pathways. The spiro[3.3]heptane core provides a unique scaffold that can interact with various biological targets, potentially leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine: Similar structure with a methoxy group at the 3-position instead of the 4-position.
Spiro[3.3]heptane derivatives: Various derivatives with different substituents on the spiro[3.3]heptane core.
Uniqueness
2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine is unique due to its specific substitution pattern and the presence of the 4-methoxyphenyl group, which can influence its chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)spiro[3.3]heptan-2-amine |
InChI |
InChI=1S/C14H19NO/c1-16-12-5-3-11(4-6-12)14(15)9-13(10-14)7-2-8-13/h3-6H,2,7-10,15H2,1H3 |
Clé InChI |
FPEDEWMUFXNRGO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(CC3(C2)CCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


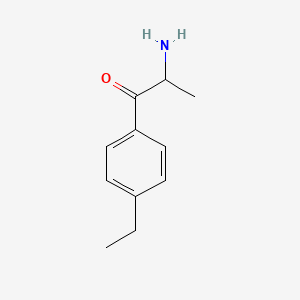
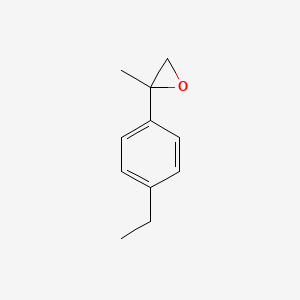

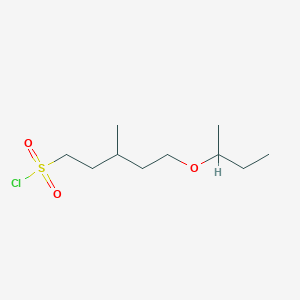
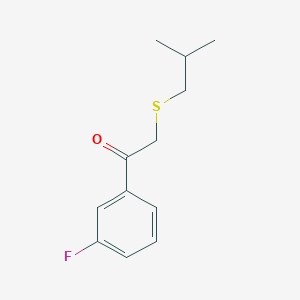
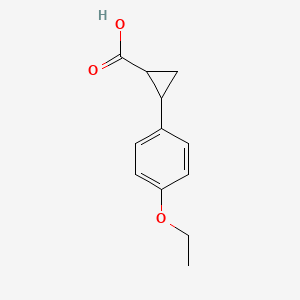


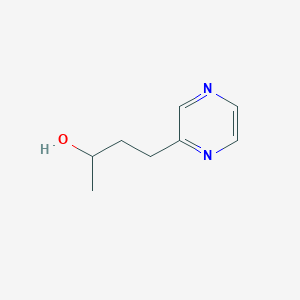


![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)
